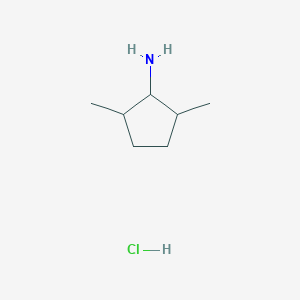
1-Bromo-4-(2,2-difluorocyclopropyl)benzene
Overview
Description
“1-Bromo-4-(2,2-difluorocyclopropyl)benzene” is a chemical compound with the CAS Number: 1275621-14-1 . It has a molecular weight of 233.06 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H7BrF2/c10-7-3-1-6(2-4-7)8-5-9(8,11)12/h1-4,8H,5H2 . This indicates that the molecule consists of a benzene ring with a bromo group and a 2,2-difluorocyclopropyl group attached to it .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a density of 1.6±0.1 g/cm^3 . The boiling point is 222.0±40.0 °C at 760 mmHg .Scientific Research Applications
Fluorescence Properties
1-Bromo-4-(2,2-difluorocyclopropyl)benzene and related compounds have been investigated for their intriguing photoluminescence properties. For instance, a derivative, 1-Bromo-4-(2,2-diphenylvinyl)benzene, was synthesized and exhibited unique photoluminescence characteristics, showing a significant fluorescence intensity in the solid state compared to in solution, indicating Aggregation-Induced Emission (AIE) peculiarities (Liang Zuo-qi, 2015).
Synthetic Applications
The compound has found use in various synthetic pathways. For instance, 1-Bromo-2-(cyclopropylidenemethyl)benzenes were reacted with 2-alkynylphenols under palladium catalysis to yield indeno[1,2-c]chromenes, introducing molecular complexity and diversity from readily available materials (Xiaolin Pan, Yong Luo, Yechun Ding, Xiaona Fan, Jie Wu, 2014).
Material Science and Chemistry
The molecule and its derivatives are used in material science and chemistry for synthesizing and studying various compounds. Examples include its use in synthesizing 1,2-bis(trimethylsilyl)benzenes, which are key starting materials for benzyne precursors, Lewis acid catalysts, and certain luminophores. These compounds have been synthesized using efficient, high-yield routes starting from either 1,2-bis(trimethylsilyl)acetylene/5-bromopyran-2-one or 1,2-bis(trimethylsilyl)benzene/bis(pinacolato)diborane (Christian Reus, Nai‐Wei Liu, M. Bolte, H. Lerner, M. Wagner, 2012).
Nanotechnology
In the field of nanotechnology, the compound serves as a precursor for the bottom-up synthesis of planar one-dimensional graphene nanoribbons with controlled edge morphology and narrow widths. This application is vital in advancing the production and study of graphene nanoribbons (S. Patil, Chananate Uthaisar, V. Barone, B. Fahlman, 2012).
Safety and Hazards
The safety information for “1-Bromo-4-(2,2-difluorocyclopropyl)benzene” indicates that it is a flammable liquid and vapor. It can cause skin irritation . The precautionary statements include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
1-bromo-4-(2,2-difluorocyclopropyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2/c10-7-3-1-6(2-4-7)8-5-9(8,11)12/h1-4,8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRAQIPJBWLZLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



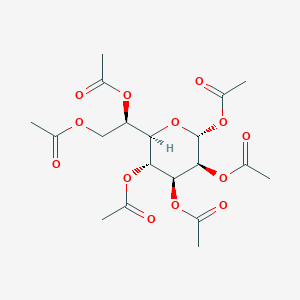

![[(3R,4S,5R,6S)-4,5-Diacetyloxy-6-[[(3R,9R,12S,14R,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-3-yl] acetate](/img/structure/B1449840.png)
![(6S,8S,10S,11S,13S,14S,16S,17R)-6-Bromo-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one](/img/structure/B1449841.png)
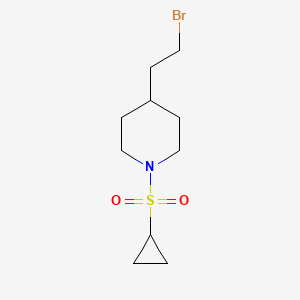

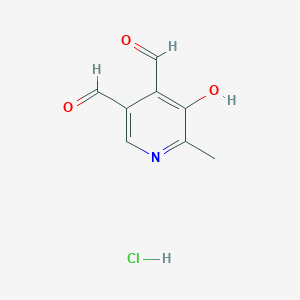

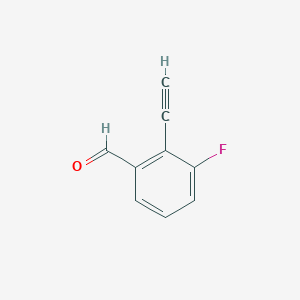
![N-[(1-Methyl-1H-imidazol-2-YL)methyl]propan-1-amine](/img/structure/B1449851.png)
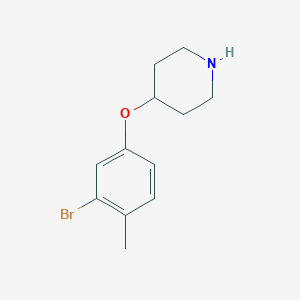
![6-Iodo-2-oxaspiro[3.3]heptane](/img/structure/B1449856.png)

